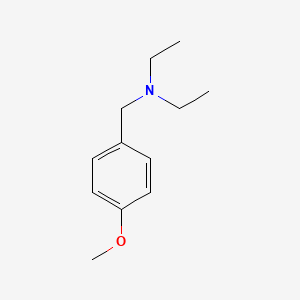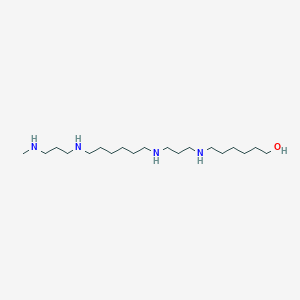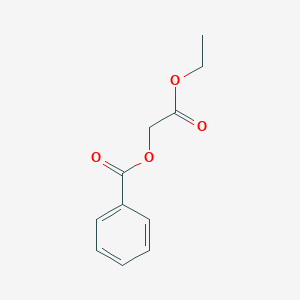
Acetic acid, (benzoyloxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (benzoyloxy)-, ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is formed by the reaction of acetic acid with benzoyloxy and ethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (benzoyloxy)-, ethyl ester typically involves the esterification reaction between acetic acid and ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
This reaction is usually carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of esters like this compound can be achieved through continuous processes involving the use of acid catalysts such as sulfuric acid or Lewis acids like boron trifluoride . These processes are designed to maximize yield and efficiency while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (benzoyloxy)-, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce acetic acid and ethanol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Esters can undergo nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: Acetic acid and ethanol.
Reduction: Ethanol.
Substitution: Depending on the nucleophile, products can include amides or other esters.
Scientific Research Applications
Acetic acid, (benzoyloxy)-, ethyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form prodrugs.
Mechanism of Action
The mechanism of action of acetic acid, (benzoyloxy)-, ethyl ester involves its hydrolysis to acetic acid and ethanol. This hydrolysis can be catalyzed by esterases in biological systems. The acetic acid produced can then participate in various metabolic pathways, including the citric acid cycle .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester formed from acetic acid and ethanol, commonly used as a solvent.
Methyl benzoate: An ester formed from benzoic acid and methanol, used in fragrances and as a solvent.
Uniqueness
Acetic acid, (benzoyloxy)-, ethyl ester is unique due to the presence of both benzoyloxy and ethyl groups, which impart distinct chemical properties and reactivity compared to simpler esters like ethyl acetate .
Properties
CAS No. |
19115-34-5 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl) benzoate |
InChI |
InChI=1S/C11H12O4/c1-2-14-10(12)8-15-11(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
UAWSFPURHDUXHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
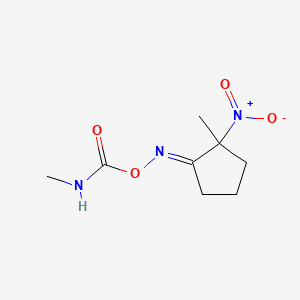

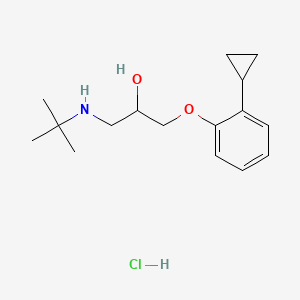


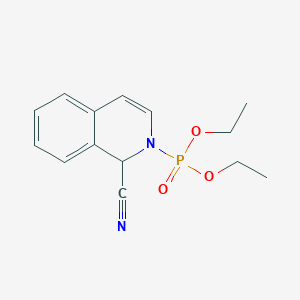
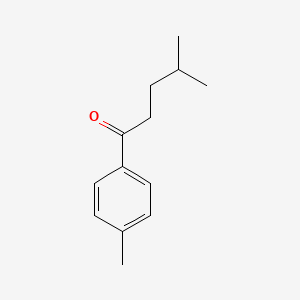
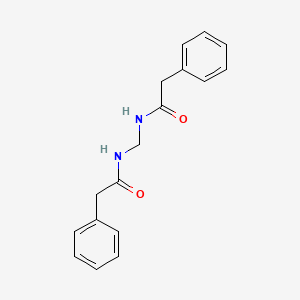

![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
